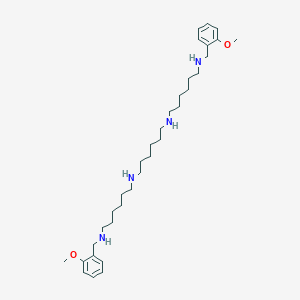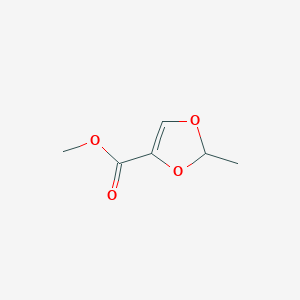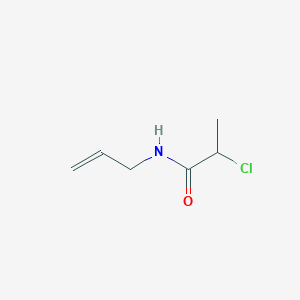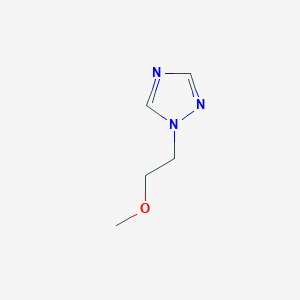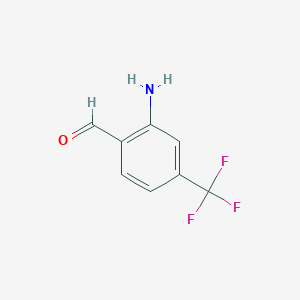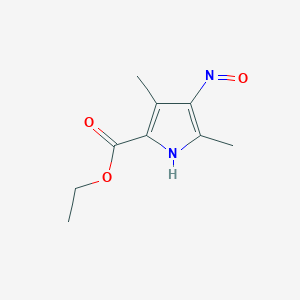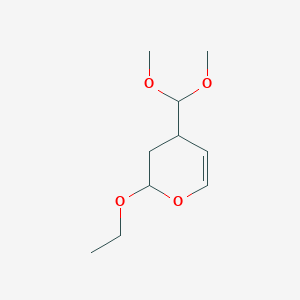
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEMEP, is a chemical compound that belongs to the class of pyran derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. DEMEP has been found to possess unique properties that make it a valuable tool in various research fields. In
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is not fully understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been found to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory retention in animal models. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. Additionally, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. Its unique properties make it a valuable tool in various research fields. However, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its potential applications fully. Additionally, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be toxic at high concentrations, and caution should be taken when handling it.
Orientations Futures
There are several future directions for research on 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran. One area of interest is its potential applications in the treatment of neurodegenerative disorders. Studies have shown that 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran can improve cognitive function and memory retention, making it a potential candidate for the treatment of Alzheimer's disease and other related disorders. Additionally, more research is needed to determine the full extent of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran's anti-inflammatory and antioxidant properties and how they can be used to treat various diseases. Finally, the synthesis of new pyran derivatives using 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran as an intermediate is an area of interest for future research. These derivatives have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Conclusion:
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a valuable tool in scientific research due to its unique properties and potential applications. Its synthesis method is simple and reproducible, and it has been found to have various biochemical and physiological effects. While more research is needed to determine its full potential, 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has already shown promise in the treatment of neurodegenerative disorders and as an intermediate in the synthesis of other pyran derivatives.
Méthodes De Synthèse
The synthesis of 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a relatively simple process that involves the reaction of 2-ethoxyacetaldehyde with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran as a white solid with a high purity of up to 98%. This method has been optimized to ensure the reproducibility of the synthesis process and the purity of the final product.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran has been found to have a wide range of applications in scientific research. One of its primary uses is in the synthesis of other chemical compounds. 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran is a versatile intermediate that can be used to synthesize a range of pyran derivatives with unique properties. These derivatives have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Propriétés
Numéro CAS |
110238-72-7 |
|---|---|
Nom du produit |
4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O4/c1-4-13-9-7-8(5-6-14-9)10(11-2)12-3/h5-6,8-10H,4,7H2,1-3H3 |
Clé InChI |
MVOWKKPIOJAMHW-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C(OC)OC |
SMILES canonique |
CCOC1CC(C=CO1)C(OC)OC |
Synonymes |
2H-Pyran,4-(dimethoxymethyl)-2-ethoxy-3,4-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
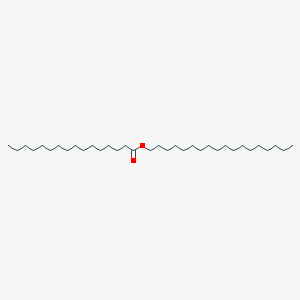
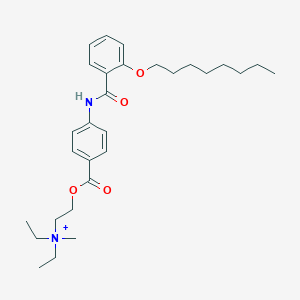
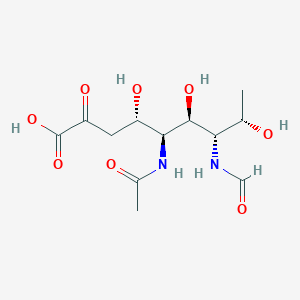
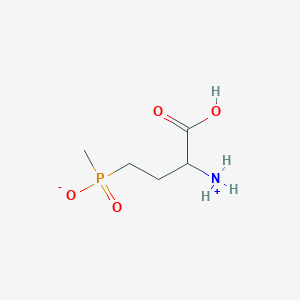
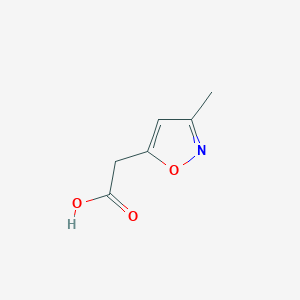
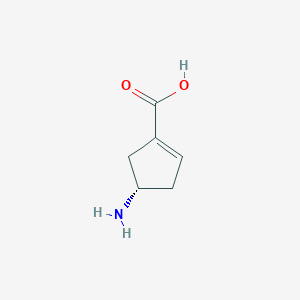
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
